Mass Spectrometric Differentiation: D-Sorbitol-d2 Versus Unlabeled D-Sorbitol
D-Sorbitol-d2 exhibits a molecular ion ([M+H]+) at m/z 183.1, representing a +2.0 Da mass shift relative to the unlabeled D-sorbitol [M+H]+ ion at m/z 181.1 . This +2 Da difference eliminates isotopic interference from the natural abundance M+1 isotopologue of the analyte (approximately 6.6% relative abundance for C6H14O6) and provides a clean baseline-resolved internal standard channel in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [1].
| Evidence Dimension | Molecular ion mass (MS detection, [M+H]+) |
|---|---|
| Target Compound Data | m/z 183.1 (+2.0 Da vs unlabeled) |
| Comparator Or Baseline | Unlabeled D-sorbitol: m/z 181.1 |
| Quantified Difference | +2.0 Da mass shift |
| Conditions | Electrospray ionization (ESI) positive ion mode, LC-MS |
Why This Matters
The +2 Da mass shift ensures unambiguous internal standard quantification without isotopic cross-talk, which is essential for regulatory bioanalysis.
- [1] Shetty HU, Holloway HW, Rapoport SI. Capillary gas chromatography combined with ion trap detection for quantitative profiling of polyols in cerebrospinal fluid and plasma. Anal Biochem. 1995;224(1):279-285. doi:10.1006/abio.1995.1041. View Source
